Home > Products > Screening Compounds P46128 > 2'-Deoxysangivamycin
2'-Deoxysangivamycin - 83379-28-6

2'-Deoxysangivamycin

Catalog Number: EVT-429158
CAS Number: 83379-28-6
Molecular Formula: C12H15N5O4
Molecular Weight: 293.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2'-Deoxysangivamycin is a nucleoside analog derived from the antibiotic sangivamycin, which is known for its potential antiviral and antitumor activities. This compound is classified as a purine nucleoside and exhibits structural similarities to naturally occurring nucleosides, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Source and Classification

2'-Deoxysangivamycin is synthesized from natural products and is part of a broader class of compounds known as nucleoside analogs. These compounds are often derived from modifications of natural nucleosides to enhance their biological activity or alter their pharmacokinetic properties. The classification of 2'-deoxysangivamycin falls under purine nucleosides due to its structural features, which include a purine base linked to a sugar moiety.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2'-deoxysangivamycin has been achieved through various methods, including total synthesis and glycosylation techniques. One notable approach involves the Vorbrüggen glycosylation, where protected ribofuranose derivatives are reacted with appropriate nucleobases under acidic conditions.

  1. Starting Materials: The synthesis typically begins with 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose and a suitable nucleobase derivative.
  2. Key Reaction: The introduction of a benzoyl group at the N-6 position of the nucleobase enhances regioselectivity during the glycosylation process, favoring the formation of the desired N-9 glycosylation product.
  3. Purification: The final products are purified using chromatography techniques, yielding 2'-deoxysangivamycin with satisfactory purity levels .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2'-deoxysangivamycin consists of a purine base linked to a deoxyribose sugar. The chemical formula is C11H12N4O3C_{11}H_{12}N_4O_3, and it features:

  • A purine ring system that includes nitrogen atoms at positions 1, 3, 7, and 9.
  • A deoxyribose sugar that lacks an oxygen atom at the 2' position compared to ribonucleosides.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm its structure, providing insights into its conformational properties .

Chemical Reactions Analysis

Reactions and Technical Details

2'-Deoxysangivamycin undergoes various chemical reactions typical of nucleoside analogs:

  1. Glycosylation Reactions: These reactions are critical for forming the glycosidic bond between the sugar moiety and the purine base.
  2. Phosphorylation: Like other nucleosides, it can be phosphorylated to form nucleotide derivatives, which are essential for its biological activity.
  3. Hydrolysis: Under certain conditions, it may hydrolyze to release the free base or sugar component.

These reactions are essential for understanding its potential applications in therapeutic contexts .

Mechanism of Action

Process and Data

The mechanism of action for 2'-deoxysangivamycin primarily involves its incorporation into DNA during replication. Once incorporated, it disrupts normal DNA synthesis by:

  1. Interfering with DNA Polymerase: The presence of 2'-deoxysangivamycin in the DNA strand can inhibit the activity of DNA polymerase, leading to termination of DNA chain elongation.
  2. Inducing Mutagenesis: Its structural similarity to natural nucleotides may result in mispairing during replication, potentially leading to mutations.

This mechanism underlies its potential use as an antiviral agent by targeting viral replication processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 248.24 g/mol.
  • Melting Point: Typically ranges between 235–237 °C.
  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide.
  • Spectroscopic Data:
    • NMR spectra provide detailed information on hydrogen and carbon environments within the molecule.
    • Mass spectrometry confirms molecular integrity through accurate mass measurements.

These properties are crucial for determining the compound's stability, reactivity, and suitability for various applications .

Applications

Scientific Uses

2'-Deoxysangivamycin has several scientific applications:

  1. Antiviral Research: Due to its ability to interfere with viral replication mechanisms, it is being explored for use against various viral infections.
  2. Antitumor Activity: Its incorporation into DNA suggests potential use in cancer therapy by disrupting cancer cell proliferation.
  3. Biochemical Studies: As a nucleoside analog, it serves as a valuable tool in studying nucleic acid metabolism and function.

Ongoing research continues to explore its full potential in these areas, aiming to develop effective therapeutic agents based on its unique properties .

Introduction to 2'-Deoxysangivamycin

Chemical Structure and Classification

Molecular Formula & Weight: 2'-Deoxysangivamycin (CAS No. 83379-28-6) has the chemical formula C₁₂H₁₅N₅O₄ and a molecular weight of 293.28 g/mol. Its structure comprises a 7-(2-deoxy-β-D-ribofuranosyl) group attached to a 4-aminopyrrolo[2,3-d]pyrimidine-5-carboxamide base [1] [5]. The absence of a hydroxyl group at the 2'-position distinguishes it from the parent compound sangivamycin and confers metabolic stability against certain phosphorylases [4].

Key Structural Attributes:

  • Glycosidic Bond: A β-configuration at the C1'-N9 glycosidic linkage, critical for biological recognition [3].
  • Carboxamide Group: At the C5 position of the pyrrolopyrimidine ring, enabling hydrogen bonding with target enzymes [5].
  • Sugar Conformation: The deoxyribose adopts a North-type puckering, optimizing binding to kinase active sites [8].

Table 1: Structural and Physicochemical Properties of 2'-Deoxysangivamycin

PropertyValueMethod/Notes
Molecular FormulaC₁₂H₁₅N₅O₄Confirmed via MS [1]
CAS Registry Number83379-28-6Unique identifier [1]
SMILESC1=C(C3=C([N]1C2OC(C(O)C2)CO)N=CN=C3N)C(=O)NStereochemistry specified [5]
pKa13.30 ± 0.60Predicted [1]
Boiling Point763.7 ± 60.0 °CPredicted [1]

Classification: It belongs to the pyrrolopyrimidine nucleoside antibiotic family, sharing structural homology with toxoflavin and toyocamycin [8]. Its deoxygenation at C2' classifies it as a 2'-deoxyribonucleoside analogue, positioning it as a potential DNA synthesis inhibitor [4].

Historical Context and Discovery

Discovery Timeline:

  • 1960s: Isolation of sangivamycin from Streptomyces strains highlighted the bioactivity of pyrrolopyrimidine nucleosides against tumors [9].
  • 1986: First total chemical synthesis of 2'-deoxysangivamycin via stereospecific sodium salt glycosylation, enabling structure-activity studies [8].
  • 1995: Seminal study demonstrating its antiproliferative activity against leukemia cells (L1210; IC₅₀ = 3–5 μM) and antiviral effects against cytomegalovirus (IC₅₀ = 4–25 nM) [4].

Synthetic Evolution: Early routes suffered from low anomeric selectivity. The "sodium salt glycosylation method" improved β-anomer yield by chelating the pyrrole sodium salt with 1-bromo-2-deoxy-3,5-di-O-(p-toluoyl)-D-erythro-pentofuranose [8]. This innovation facilitated gram-scale production for biological testing.

Table 2: Key Historical Milestones in 2'-Deoxysangivamycin Research

YearMilestoneSignificance
1986Total synthesis achieved [8]Enabled structural optimization & biological studies
1995Antiviral activity vs. HCMV, HIV, VZV confirmed [4]Identified sub-μM inhibition of viral polymerases
2012Broad-spectrum nucleoside analogue review [2]Contextualized among modern antiviral scaffolds

Research Drivers: The compound’s development paralleled efforts to overcome resistance to first-generation nucleoside antibiotics. Its 2'-deoxy modification aimed to enhance cellular uptake and metabolic stability relative to sangivamycin [2] [4].

Biological Significance in Nucleoside Antibiotic Research

Antiviral Mechanisms: 2'-Deoxysangivamycin inhibits viral polymerases through competitive binding and chain termination. Phosphorylation by cellular kinases generates its 5'-triphosphate, which competes with dGTP for incorporation into viral DNA. Upon incorporation, the carboxamide moiety sterically hinders elongation, terminating DNA synthesis [4]. Activity is pronounced against:

  • Human Cytomegalovirus (HCMV): IC₅₀ = 4–25 nM
  • Varicella-Zoster Virus (VZV): IC₅₀ = 25 nM
  • HIV-1: Moderate inhibition via reverse transcriptase binding [4].

Anticancer Activity: The compound suppresses proliferation in L1210 leukemia cells (IC₅₀ = 3–5 μM) by inhibiting protein kinases involved in cell-cycle progression, notably cyclin-dependent kinases (CDKs) and p21-activated kinases (PAKs) [4]. Recent molecular dynamics simulations confirm stable binding to PAK4’s ATP pocket via hydrogen bonds with Val447 and Glu396 residues [4].

Role in Antibiotic Drug Discovery:

  • Nucleoside Repurposing Potential: Like gemcitabine (anti-pancreatic cancer) and zidovudine (anti-HIV), 2'-deoxysangivamycin exemplifies how scaffold modifications repurpose nucleosides against new targets [6].
  • SAR Insights: The 2'-deoxy group broadens activity spectrum but increases cytotoxicity relative to sangivamycin. Carboxamide-to-thiocarboxamide conversion (e.g., 2'-deoxy-ara-thiosangivamycin) retains antiviral effects with reduced toxicity [4].

Table 3: Biological Activity Profile of 2'-Deoxysangivamycin and Analogues

Activity Metric2'-Deoxysangivamycin2'-Deoxy-ara-thiosangivamycinSangivamycin
L1210 Leukemia IC₅₀ (μM)350.5
HCMV IC₅₀ (nM)4–2530–50050–100
HIV Inhibition++-
Key LimitationCytotoxicity (IC₅₀ = 0.2–5.5 μM)Lower potency vs. HCMVPoor bioavailability

Research Gaps: Current studies lack in vivo efficacy data and pharmacokinetic profiling. Synergistic effects with clinically established nucleosides (e.g., acyclovir for herpesviruses) remain unexplored [4] [6].

Concluding Remarks

2'-Deoxysangivamycin exemplifies the strategic optimization of nucleoside antibiotics through targeted deoxygenation. Its validated activity against DNA viruses and kinase-driven cancers underscores the therapeutic potential of pyrrolopyrimidine scaffolds. Future research should prioritize prodrug strategies (e.g., phosphoramidates) to mitigate cytotoxicity and expand in vivo applications [2] [6].

Properties

CAS Number

83379-28-6

Product Name

2'-Deoxysangivamycin

IUPAC Name

4-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

InChI

InChI=1S/C12H15N5O4/c13-10-9-5(11(14)20)2-17(12(9)16-4-15-10)8-1-6(19)7(3-18)21-8/h2,4,6-8,18-19H,1,3H2,(H2,14,20)(H2,13,15,16)

InChI Key

SSAXPGYDNCGRHY-UHFFFAOYSA-N

SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O

Synonyms

2'-deoxysangivamycin
4-amino-7-(2-deoxy-beta-D-ribofuranosyl)pyrrolo(2,3-d)pyrimidine-5-carboxamide

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.